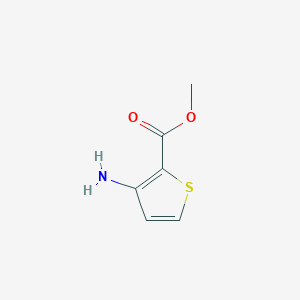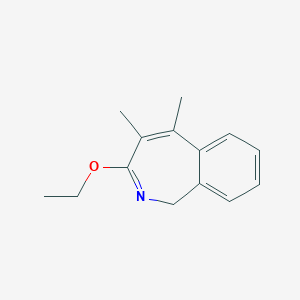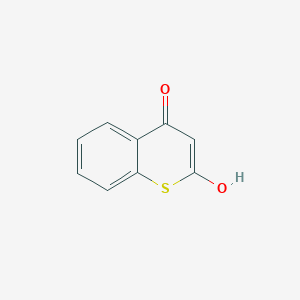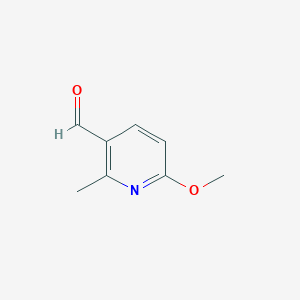
Methyl 3-aminothiophene-2-carboxylate
概要
説明
Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
Methyl 3-aminothiophene-2-carboxylate is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It can be synthesized by a simple one-pot condensation reaction of the ketone, elemental sulphur and methyl- or ethylcyanoacetate in the presence of morpholine as a catalyst . It can also react with hydrazonoyl chlorides to yield corresponding N-arylamidrazones .Molecular Structure Analysis
Single crystal X-ray diffraction analysis reveals that Methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic crystal system P2 1 /c space group .Chemical Reactions Analysis
Methyl 3-aminothiophene-2-carboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . Three molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Physical And Chemical Properties Analysis
The molecular formula of Methyl 3-aminothiophene-2-carboxylate is C6H7NO2S and its molecular weight is 157.19 g/mol .科学的研究の応用
Pharmaceutical Intermediates
MATC serves as a crucial intermediate in the synthesis of various pharmaceutical products. Its amino and carboxyl groups are active in forming bonds, making it valuable in creating:
- Anti-hypertensives : MATC is used in synthesizing drugs that help manage high blood pressure .
- Antitumor Agents : It plays a role in the production of medications designed to combat cancerous growths .
- Anti-HIV-1 Integrase : MATC is involved in the development of drugs that inhibit the enzyme integrase, which is essential for HIV replication .
- Human Cytomegalovirus Inhibitors : The compound is used to create treatments that prevent the replication of the cytomegalovirus .
- Hepatitis C Virus Inhibitors : MATC is a starting material for drugs that inhibit the hepatitis C virus .
- Xa Factor Inhibitors : It is used in anticoagulant drugs that target the Xa factor, reducing the risk of blood clots .
Agrochemical Products
In agriculture, MATC is a key starting material for:
- Herbicidal Protection : It is used in synthesizing thiafulone and sulfonylurea herbicides, providing protection against weeds .
Material Science
MATC’s derivatives are significant in material science due to their photophysical properties:
- Functional Materials : Compounds containing thiophene are precursors for materials with luminescence, redox, non-linear optical discoloration, and electronic transport properties .
Organic Synthesis
MATC is a versatile intermediate in organic synthesis, aiding in the creation of:
- Dyes : It is used in the synthesis of dyes due to its ability to participate in various inter- and intra-interactions .
- Pesticides : MATC is also involved in the synthesis of pesticides .
Molecular Studies
The crystal structure of MATC has been studied for:
- Hydrogen Bonding Analysis : Its crystal structure helps understand hydrogen bonding interactions, which are crucial in molecular recognition processes .
Computational Chemistry
MATC is used in computational studies to:
- Energy Framework Analyses : It helps visualize interaction energies within crystal packing through dispersion, electrostatic, and total energies .
Synthesis of Ureas
MATC is employed in the synthesis of ureas, which have various applications:
- 4-Nitro and 4-Aminothienyl Ureas : These are used in medicinal chemistry for their biological activities .
Alkaloid Synthesis
MATC is a starting material for the total synthesis of:
Safety and Hazards
Methyl 3-aminothiophene-2-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
将来の方向性
Methyl 3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Moreover, compounds containing thiophene can serve as crucial precursors for a variety of functional materials of luminescence, redox, non-linear optical discoloration, and electronic transport, owing to their highly photophysical properties .
作用機序
Target of Action
It is known to be a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-hiv-1 integrase, human cytomegalovirus inhibitors, hepatitis c virus inhibitors, xa factor inhibitors, antineoplastic pak4 activase inhibitors, phosphatidylinositol 3-kinase pi3k inhibitors, and antithrombotic activity drugs . Therefore, it can be inferred that the compound interacts with a wide range of targets associated with these conditions.
Mode of Action
It is known that the compound can participate in various inter- and intra-interactions through its amino and carboxyl groups . These interactions may alter the function of its targets, leading to the therapeutic effects observed in the conditions mentioned above.
Action Environment
It is known that the compound crystallizes in the monoclinic crystal system p2 1 /c space group , which suggests that its physical properties and stability may be influenced by factors such as temperature and pressure.
特性
IUPAC Name |
methyl 3-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQNZZOOFKOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073436 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminothiophene-2-carboxylate | |
CAS RN |
22288-78-4 | |
| Record name | Methyl 3-aminothiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22288-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-aminothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-AMINO-2-THIOPHENECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7S8G23AHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
